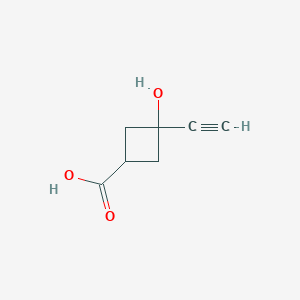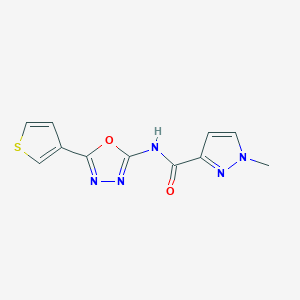
1-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide” is also known as Penthiopyrad . It is an aromatic amide obtained by formal condensation of the carboxy group of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)thiophen-3-amine . It is used as a novel fungicide in the protection of crops .
Molecular Structure Analysis
The molecular formula of the compound is C16H20F3N3OS . The compound is a chiral molecule and the technical material is an isomeric mixture of the R- and S-enantiomers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.41 . It has a melting point of 103-105 °C and a predicted boiling point of 381.3±42.0 °C . The predicted density is 1.30±0.1 g/cm3 . It is soluble in DMSO to at least 26 mg/mL .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Routes and Characterization: Compounds with similar structural motifs, such as pyrazole carboxamides and thiophene derivatives, are frequently synthesized to explore their chemical properties and potential biological activities. For example, studies have detailed the synthesis of pyrazole-containing compounds, emphasizing bioisosteric replacements and analytical characterization techniques including chromatography, spectroscopy, and crystal structure analysis (McLaughlin et al., 2016).
Potential Biological Activities
Insecticidal Activity
Research into analogs containing 1,3,4-oxadiazole rings demonstrates that some of these compounds exhibit significant insecticidal activities. This suggests potential applications in developing new pest control agents (Qi et al., 2014).
Antimicrobial and Antifungal Properties
The structural features of pyrazole and thiophene derivatives have been explored for their antimicrobial and antifungal activities. Such studies are crucial for discovering new drugs to combat resistant strains of bacteria and fungi (Sowmya et al., 2018).
Molecular Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis: Understanding the molecular and crystal structures of these compounds can provide insights into their potential interactions and functionalities. Research involving single-crystal X-ray diffraction and Hirshfeld surface analysis sheds light on the structural intricacies of pyrazole derivatives, which can influence their chemical reactivity and interaction with biological targets (Prabhuswamy et al., 2016).
Computational Studies
- Density Functional Theory (DFT) Studies: DFT studies can help understand the electronic structure, reactivity, and other chemical properties of compounds. This theoretical approach is valuable in predicting the behavior of new compounds before they are synthesized (Kanwal et al., 2022).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound “1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide” is a synthetic derivative of thiophene . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
It’s worth noting that thiophene-based analogs, which this compound is a part of, have been reported to show a variety of biological effects . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target proteins or enzymes.
Biochemical Pathways
Thiophene derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-4-2-8(15-16)9(17)12-11-14-13-10(18-11)7-3-5-19-6-7/h2-6H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAOZXKGRNIODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

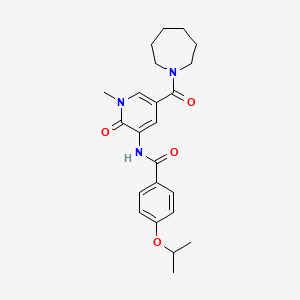

![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)
![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)


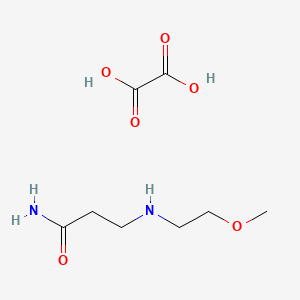
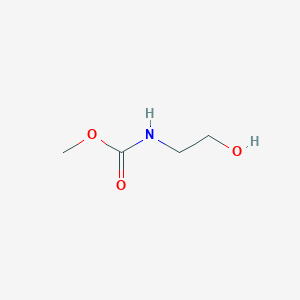
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)
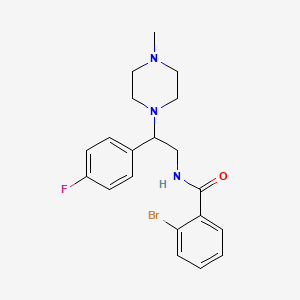

![[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone](/img/structure/B2920323.png)
